molecular formula C18H28N6O2S B2435426 2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 946211-18-3

2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

Cat. No. B2435426
CAS RN: 946211-18-3
M. Wt: 392.52
InChI Key: KLBRNFOCBCLAGY-UHFFFAOYSA-N
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Description

The compound “2-ethyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide” is a complex organic molecule that contains several functional groups including a pyrazolo[3,4-d]pyrimidine ring, a morpholino group, a methylthio group, and an amide group . Pyrimidine derivatives have been shown to have a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The pyrazolo[3,4-d]pyrimidine ring is a fused ring system that includes two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The amide group could undergo hydrolysis, and the pyrimidine ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Pyrimidine derivatives have been shown to interact with a variety of biological targets, often through hydrogen bonding with active site residues .

Future Directions

Future research could explore the biological activity of this compound, potentially leading to the development of new therapeutic agents .

properties

IUPAC Name

2-ethyl-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O2S/c1-4-13(5-2)17(25)19-6-7-24-16-14(12-20-24)15(21-18(22-16)27-3)23-8-10-26-11-9-23/h12-13H,4-11H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBRNFOCBCLAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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